Indeloxazine hydrochloride

概述

描述

盐酸吲哚洛嗪是一种化合物,曾在日本和韩国作为抗抑郁药和脑激活剂上市。 它主要用于治疗与脑血管疾病相关的精神症状,例如中风引起的抑郁、情绪障碍和意志缺乏 。 盐酸吲哚洛嗪作为一种5-羟色胺释放剂、去甲肾上腺素再摄取抑制剂和NMDA受体拮抗剂发挥作用 .

准备方法

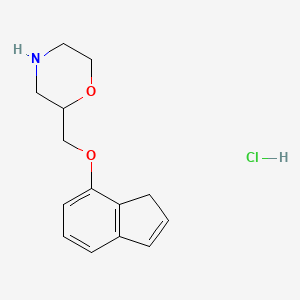

盐酸吲哚洛嗪的合成涉及2-(3H-茚-4-基氧甲基)吗啉与盐酸的反应。 合成路线包括茚满醚键的形成和随后的吗啉环闭合 。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。

化学反应分析

盐酸吲哚洛嗪经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化物。

还原: 还原反应可以将盐酸吲哚洛嗪转化为其还原形式。

取代: 该化合物可以进行取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及各种用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所用试剂和特定条件。

科学研究应用

Neuropharmacological Effects

Indeloxazine hydrochloride has been shown to exert significant effects on neurotransmitter systems, particularly involving serotonin and acetylcholine.

- Cognitive Enhancement : Research indicates that indeloxazine can ameliorate cognitive disturbances. For instance, a study demonstrated that it improved cycloheximide-induced amnesia in mice, suggesting its potential as a nootropic agent . This effect is attributed to the drug's ability to enhance acetylcholine release in the frontal cortex through activation of the 5-HT4 receptor .

- Cholinergic System Activation : Indeloxazine facilitates cerebral function partly by activating the central cholinergic system. In experiments with rats, it prolonged latency in passive avoidance tasks disrupted by cholinergic transmission, indicating its role in cognitive processes . Additionally, it increased extracellular acetylcholine levels, further supporting its cognitive-enhancing properties .

Analgesic Properties

Recent studies have highlighted indeloxazine's analgesic effects, particularly in models of neuropathic pain.

- Pain Management : The (+)-isomer of indeloxazine (AS1069562) has shown promise in treating inflammatory and non-inflammatory nociceptive pain in rat models. It significantly improved pain-related behaviors and sustained analgesic effects for up to 24 hours post-administration . This suggests potential applications in chronic pain management.

- Mechanism of Action : The analgesic effects are linked to serotonin and norepinephrine reuptake inhibition, which may correlate with the drug's efficacy in modulating pain thresholds . The study found that SERT occupancy levels above 70% were necessary for significant analgesic effects, indicating a dose-dependent relationship between drug concentration and pain relief .

Clinical Observations and Side Effects

While indeloxazine has therapeutic potential, clinical observations have noted adverse effects.

- Parkinsonism Symptoms : There have been reports of parkinsonism symptoms in elderly patients treated with indeloxazine. Symptoms appeared after administration and resolved upon discontinuation of the drug, suggesting that it may disrupt the balance of neurotransmitters such as dopamine and norepinephrine . This raises concerns about its use in older populations with pre-existing neurological vulnerabilities.

Summary of Research Findings

The following table summarizes key findings regarding this compound's applications:

作用机制

盐酸吲哚洛嗪通过多种机制发挥作用:

5-羟色胺释放剂: 它增加大脑中5-羟色胺的释放,有助于缓解抑郁症状.

去甲肾上腺素再摄取抑制剂: 通过抑制去甲肾上腺素的再摄取,它增加大脑中这种神经递质的水平,有助于其抗抑郁作用.

NMDA受体拮抗剂: 它阻断NMDA受体,NMDA受体参与兴奋性神经传递,提供神经保护作用.

乙酰胆碱释放增强: 盐酸吲哚洛嗪通过激活5-HT4受体增强大鼠前脑中乙酰胆碱的释放.

相似化合物的比较

盐酸吲哚洛嗪可以与具有类似药理特性的其他化合物进行比较:

盐酸比非米兰: 临床上用于减少脑血管病患者的淡漠和情绪障碍.

依达拉奉: 以其神经保护特性而闻名,并用于治疗神经退行性疾病.

维洛沙嗪: 一种抗抑郁药,作为去甲肾上腺素再摄取抑制剂发挥作用.

阿米替林: 一种三环类抗抑郁药,抑制5-羟色胺和去甲肾上腺素的再摄取.

盐酸吲哚洛嗪因其作为5-羟色胺释放剂、去甲肾上腺素再摄取抑制剂和NMDA受体拮抗剂的联合作用而独一无二,这提供了广泛的治疗效果 .

生物活性

Indeloxazine hydrochloride, a compound originally marketed as an antidepressant and cerebral activator, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and implications for various neurological conditions based on extensive research findings.

Chemical Structure and Properties

- IUPAC Name : (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride

- Molecular Formula : C₁₄H₁₇NO₂

- Molar Mass : 231.295 g/mol

Indeloxazine is structurally related to other antidepressants and operates through multiple neurotransmitter systems, primarily affecting serotonin, norepinephrine, and acetylcholine levels in the brain.

Indeloxazine exhibits several pharmacological actions:

- Serotonin Releasing Agent : It enhances serotonin release, particularly through activation of the 5-HT4 receptor.

- Norepinephrine Reuptake Inhibition : It inhibits the reuptake of norepinephrine, contributing to its antidepressant effects.

- NMDA Receptor Antagonism : This action may provide neuroprotective benefits.

- Cognitive Enhancement : Indeloxazine has been shown to improve cognitive functions in various animal models.

Cognitive Effects

Research indicates that indeloxazine has significant effects on cognitive disturbances:

- Amnesia Amelioration : In studies involving cycloheximide-induced amnesia in mice, indeloxazine improved memory performance compared to control groups .

- Learning Enhancement : It was found to enhance passive learned behavior in rats, suggesting a facilitatory role on central monoaminergic systems .

Neurochemical Activity

Indeloxazine's influence on neurotransmitter levels has been documented:

- Serotonin and Norepinephrine Levels : Studies have demonstrated that indeloxazine increases extracellular levels of these neurotransmitters in the rat frontal cortex .

- Parkinsonism Symptoms : Some patients developed parkinsonism symptoms during treatment, which were reversible upon discontinuation of the drug. This suggests that indeloxazine may disrupt the balance of norepinephrine and dopamine in the brain .

Parkinsonism Induced by Indeloxazine

A notable case involved three elderly patients who exhibited parkinsonism symptoms after receiving daily doses of indeloxazine. The symptoms resolved upon withdrawal of the drug, indicating a potential link between indeloxazine administration and dopamine dysregulation in susceptible populations .

Antidepressant Properties

In another study, indeloxazine demonstrated antidepressant-like effects comparable to those of established antidepressants like amitriptyline. It showed preferential binding to serotonin and norepinephrine uptake sites, further supporting its potential as a therapeutic agent for mood disorders .

Research Findings Summary Table

属性

IUPAC Name |

2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBHLNDPKPIPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60929-23-9 (Parent) | |

| Record name | Indeloxazine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60983582 | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65043-22-3 | |

| Record name | Indeloxazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65043-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indeloxazine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDELOXAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QZ6NE84E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。